N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide
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Overview
Description
N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide is an organic compound with the molecular formula C13H18ClNO3S It is characterized by the presence of a butyl group, a chlorophenyl group, and a sulfonyl-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-butylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like diabetes and cancer.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-2-(4-methylphenyl)sulfonyl-acetamide
- N-Butyl-2-(4-bromophenyl)sulfonyl-acetamide
- N-Butyl-2-(4-fluorophenyl)sulfonyl-acetamide
Uniqueness
N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and biological activity compared to its analogs with other substituents on the phenyl ring .
Properties
CAS No. |
91803-04-2 |
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Molecular Formula |
C12H16ClNO3S |
Molecular Weight |
289.78 g/mol |
IUPAC Name |
N-butyl-2-(4-chlorophenyl)sulfonylacetamide |
InChI |
InChI=1S/C12H16ClNO3S/c1-2-3-8-14-12(15)9-18(16,17)11-6-4-10(13)5-7-11/h4-7H,2-3,8-9H2,1H3,(H,14,15) |
InChI Key |
NUVQCTLRBODHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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